molecular formula C14H12N2 B1591123 Anthracene-2,6-diamine CAS No. 46710-42-3

Anthracene-2,6-diamine

Cat. No.: B1591123
CAS No.: 46710-42-3
M. Wt: 208.26 g/mol
InChI Key: UXOSWMZHKZFJHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anthracene-2,6-diamine is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings This compound is characterized by the presence of two amine groups attached to the 2nd and 6th positions of the anthracene structure

Biochemical Analysis

Biochemical Properties

The biochemical properties of Anthracene-2,6-diamine are not well-studied. It is known that anthracene and its derivatives can interact with various biomolecules. For instance, anthracene has been shown to cause oxidative stress and genetic toxicity in earthworm primary coelomocytes . It is plausible that this compound may have similar interactions with enzymes, proteins, and other biomolecules, but specific interactions have not been reported yet.

Cellular Effects

Anthracene, a related compound, has been shown to induce oxidative stress effects and genetic toxicity at both the molecular and cellular levels

Molecular Mechanism

The molecular mechanism of this compound is not well-understood. Anthracene and its derivatives have been shown to interact with various biomolecules. For instance, anthracene was shown to interact with His74 by “arene-arene” force and bind to the DNA molecule by groove binding mode

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of this compound in laboratory settings. Anthracene and its derivatives have been studied for their effects over time

Dosage Effects in Animal Models

There is currently no specific information available on the dosage effects of this compound in animal models. Anthracene and its derivatives have been studied for their effects in animal models

Metabolic Pathways

Anthracene and its derivatives have been studied for their involvement in various metabolic pathways

Transport and Distribution

There is currently no specific information available on the transport and distribution of this compound within cells and tissues. Anthracene and its derivatives have been studied for their transport and distribution

Subcellular Localization

There is currently no specific information available on the subcellular localization of this compound. Anthracene and its derivatives have been studied for their subcellular localization

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of anthracene-2,6-diamine typically involves the nitration of anthracene to form 2,6-dinitroanthracene, followed by reduction to yield the diamine. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting dinitro compound is then reduced using hydrogen gas in the presence of a palladium catalyst to produce this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient nitration and reduction reactions. The use of advanced catalytic systems and optimized reaction conditions enhances the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Anthracene-2,6-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Further reduction can lead to the formation of tetrahydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydro derivatives.

    Substitution: Various substituted anthracene derivatives.

Scientific Research Applications

Anthracene-2,6-diamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Comparison with Similar Compounds

    Anthracene-9,10-diamine: Similar structure but with amine groups at the 9th and 10th positions.

    Anthracene-2,3-diamine: Amine groups at the 2nd and 3rd positions.

    Anthracene-1,8-diamine: Amine groups at the 1st and 8th positions.

Uniqueness: Anthracene-2,6-diamine is unique due to its specific substitution pattern, which imparts distinct photophysical properties and reactivity compared to other anthracene diamines. This makes it particularly valuable for applications in optoelectronics and as a fluorescent probe in biological research.

Properties

IUPAC Name

anthracene-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c15-13-3-1-9-5-12-8-14(16)4-2-10(12)6-11(9)7-13/h1-8H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOSWMZHKZFJHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=CC3=C(C=C21)C=C(C=C3)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00563403
Record name Anthracene-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46710-42-3
Record name Anthracene-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Anthracene-2,6-diamine
Reactant of Route 2
Anthracene-2,6-diamine
Reactant of Route 3
Reactant of Route 3
Anthracene-2,6-diamine
Reactant of Route 4
Anthracene-2,6-diamine
Reactant of Route 5
Reactant of Route 5
Anthracene-2,6-diamine
Reactant of Route 6
Reactant of Route 6
Anthracene-2,6-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.